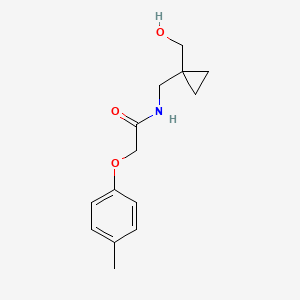

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-2-4-12(5-3-11)18-8-13(17)15-9-14(10-16)6-7-14/h2-5,16H,6-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAAGOBWFHFLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

Acylation: The final step involves the acylation of the intermediate with p-tolyloxyacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group under specific conditions.

Reduction: The compound can undergo reduction reactions, where the carbonyl group is reduced to an alcohol.

Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce an alcohol.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study biological pathways and interactions.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular weights, and reported activities of analogous compounds:

Key Comparative Insights

Conformational Rigidity vs. Flexibility

- Compounds with heterocyclic substituents (e.g., quinolin-6-yl in , thiazolyl in ) exhibit varied bioactivities, suggesting that the target compound’s p-tolyloxy group may balance lipophilicity and steric bulk for membrane permeability without excessive hydrophobicity .

Pharmacological Potential

- Cytotoxicity: Analogues with bromobenzyl and indolinone groups () demonstrate moderate cytotoxicity (38–43% mortality in brine shrimp assays), implying that the target compound’s hydroxymethyl cyclopropyl group could be explored for anticancer activity with improved solubility .

- Receptor Binding : DFL20656 and Merck compound 14 () highlight the importance of imidazole and pyridine moieties in receptor targeting. The target compound lacks these groups but may exploit its hydroxymethyl group for hydrogen bonding in alternative targets .

Physicochemical Properties

- Lipophilicity : The p-tolyloxy group (logP ~2–3 estimated) likely renders the target compound more lipophilic than polar derivatives like N-(4-hydroxyphenethyl)acetamide () but less so than highly aromatic analogues (e.g., ). This balance may optimize blood-brain barrier penetration or oral bioavailability .

- Solubility: The hydroxymethyl group on the cyclopropane ring could enhance aqueous solubility compared to non-polar substituents (e.g., isopropyl in ), aiding formulation .

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclopropyl group : Provides unique steric and electronic properties.

- Hydroxymethyl substituent : May enhance solubility and reactivity.

- p-Tolyloxy group : Contributes to lipophilicity, potentially affecting membrane permeability.

The biological activity of this compound is hypothesized to involve:

- Enzyme inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in targeting pathways involved in cancer and inflammation.

- Receptor modulation : It may bind to various receptors, influencing signal transduction pathways critical for cellular responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- A study on pyrazole derivatives showed that certain modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a potential for developing novel anticancer agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested against antibiotic-resistant bacteria, showing promising results. For example:

- Pyrazole-based compounds demonstrated effectiveness against MRSA and other multidrug-resistant strains, indicating that modifications in structure can lead to increased antimicrobial potency .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. Research on related compounds indicates that they can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the anticancer effects of similar pyrazole derivatives; showed IC50 values in the low micromolar range against breast cancer cell lines. |

| Study B (2021) | Evaluated antimicrobial activity; found significant inhibition of growth in MRSA strains with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C (2022) | Assessed anti-inflammatory effects; demonstrated a reduction in TNF-α production by 50% at 10 µM concentration. |

Q & A

Q. What safety protocols are critical when handling this compound in vitro or in vivo?

- Methodology :

- In vitro : Use fume hoods for weighing solids; wear nitrile gloves and safety goggles. Quench waste with 10% sodium bicarbonate before disposal .

- In vivo : Conduct acute toxicity studies in rodents (OECD 423) to establish LD₅₀ and maximum tolerated dose (MTD) prior to efficacy trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.